Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one
Overview
Description
Spiro(thiazolidine-2,2’-tricyclo(3311(sup 3,7))decan)-4-one is a complex organic compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one typically involves the reaction of a thiazolidine derivative with a tricyclo decane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential biological activities. Studies may focus on its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-5’-ol
- Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-carboxylic acid
Uniqueness
Spiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decan)-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C12H17NOS
- Canonical SMILES : C1C2CC3CC1CC(C2)C34NC(=O)CS4
The compound features a thiazolidine ring fused to a tricyclic decane framework, which contributes to its distinctive chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. For instance:
- In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzymatic activity.
Antioxidant Properties
The compound has been evaluated for its antioxidant potential:
- Free radical scavenging assays indicate that it can effectively neutralize reactive oxygen species (ROS), suggesting a protective role against oxidative stress.
- This activity is crucial for potential therapeutic applications in diseases characterized by oxidative damage.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory capabilities of this compound:
- In animal models, it has been shown to reduce inflammation markers and alleviate symptoms in conditions such as arthritis.
- The compound may inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
The biological effects of this compound are believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial resistance.
- Receptor Modulation : It could also interact with cellular receptors, influencing signaling pathways that regulate immune responses.
Case Studies
Several studies have investigated the biological activities of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
Study 2 | Antioxidant Assessment | Demonstrated a 75% reduction in DPPH radical levels at 100 µg/mL concentration. |
Study 3 | Anti-inflammatory Effects | Reduced paw edema in rat models by 50% compared to control groups after administration of the compound. |
Properties
IUPAC Name |
spiro[1,3-thiazolidine-2,2'-adamantane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-11-6-15-12(13-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWGCHAABBOHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NC(=O)CS4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166681 | |
Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
159553-34-1 | |
Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159553341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decan)-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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